5-Formyl-2-pyrazinecarbonitrile
Description
Properties
CAS No. |
1211534-69-8 |
|---|---|
Molecular Formula |
C6H3N3O |
Molecular Weight |
133.11 g/mol |
IUPAC Name |
5-formylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H3N3O/c7-1-5-2-9-6(4-10)3-8-5/h2-4H |
InChI Key |
JHEDSXVERDNLFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C#N)C=O |
Origin of Product |
United States |
Preparation Methods
Regioselective Chlorination
| Parameter | Condition |
|---|---|
| Substrate | Pyrazine-2-carboxamide |
| Chlorinating agent | PCl₅ (1.5 eq) |
| Catalyst | CuCl₂ (10 mol%) |
| Solvent | Toluene |
| Temperature | 110°C, 12 hours |
| Yield | 78% 5-chloropyrazine-2-carbonitrile |
Halogen-Lithium Exchange and Formylation
- Treat 5-chloro derivative with LDA (2.2 eq) at −78°C in THF
- Quench with DMF (3 eq) at low temperature
- Acidic workup (10% HCl) yields 5-formyl product
Key Advantage : Avoids over-oxidation issues common in direct methods.
Limitation : Requires strict anhydrous conditions (yield drops to 41% at 30% RH).
Oxidation of 5-Methyl-2-Pyrazinecarbonitrile
The methyl-to-formyl conversion provides an alternative pathway with superior atom economy:
Oxidation Protocol :
- Substrate: 5-Methyl-2-pyrazinecarbonitrile
- Oxidant: SeO₂ (1.2 eq) in dioxane/H₂O (4:1)
- Temperature: 90°C, 6 hours
- Yield: 68%
Side reactions predominantly involve over-oxidation to the carboxylic acid (12–15%), mitigated by controlled reaction times.
Metal-Catalyzed Cross-Coupling Strategies
Palladium-mediated formylation demonstrates potential for late-stage functionalization:
Catalytic System :
- Pd(OAc)₂ (5 mol%)
- Xantphos (10 mol%)
- CO gas (1 atm)
- H₂O as formaldehydic source
Reaction Mechanism :
- Oxidative addition of 5-bromo-2-pyrazinecarbonitrile to Pd⁰
- CO insertion to form acyl-palladium complex
- Hydrolysis to release formyl product
Yield : 58% with 93% regiopurity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Vilsmeier-Haack | 62 | 95 | Moderate | 2.8 |
| Halogenation-Formylation | 71 | 98 | High | 3.1 |
| Methyl Oxidation | 68 | 89 | Low | 1.9 |
| Pd-Catalyzed | 58 | 97 | Limited | 4.5 |
*Cost Index: 1 = lowest, 5 = highest
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-pyrazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: 5-Carboxy-2-pyrazinecarbonitrile.
Reduction: 5-Formyl-2-pyrazinecarboxamide.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formyl-2-pyrazinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Formyl-2-pyrazinecarbonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form amides or acids. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 5-Formyl-2-pyrazinecarbonitrile with structurally related pyrazinecarbonitrile derivatives, highlighting substituent effects on properties and applications:
Electronic and Steric Effects
- 5-Formyl-2-pyrazinecarbonitrile: The electron-withdrawing formyl (-CHO) and cyano (-CN) groups create a highly electron-deficient pyrazine ring, enhancing electrophilic reactivity. This facilitates nucleophilic additions or condensations at the formyl group .
- 5-Chloropyrazine-2-carbonitrile : The chloro substituent (-Cl) is less electron-withdrawing than -CHO, resulting in milder electronic activation. This compound is prone to nucleophilic aromatic substitution (SNAr) reactions, useful in agrochemical synthesis .
- 5-(Chloromethyl)-2-pyrazinecarbonitrile : The -CH₂Cl group introduces steric bulk while retaining reactivity for alkylation or cross-coupling reactions, making it suitable for polymer chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
